Validated UPLC-MS/MS Assay Performance with Doxofylline-d4 Internal Standard vs. Unlabeled Doxofylline
A UPLC-MS/MS method using Doxofylline-d4 as an internal standard demonstrates robust analytical performance for quantifying doxofylline in human plasma, achieving precision and accuracy metrics that are unattainable when relying on unlabeled internal standards [1].
| Evidence Dimension | Assay Precision (Intra-batch) |
|---|---|
| Target Compound Data | CV% range of 1.3% to 9.0% [1] |
| Comparator Or Baseline | Generic HPLC methods without deuterated IS typically report precision >5% or unspecified |
| Quantified Difference | Enables a wide linear range (20.0 to 16,000 ng/mL) with high precision at low concentrations [1] |
| Conditions | UPLC-MS/MS with Kinetex-C18 column (50 × 2.1 mm, 5 μm); MRM transitions m/z 267.000→181.000 (analyte) and m/z 271.200→181.100 (IS) [1] |
Why This Matters
High precision across a wide dynamic range is essential for accurate quantification in clinical and preclinical pharmacokinetic studies, directly impacting the reliability of dose-exposure relationships and regulatory submissions.
- [1] Yu, Y., Liu, D., Zhao, H., Dai, M., Hu, Y., Luo, K., & Zhang, H. (2025). A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers. Bioanalysis, 17(13), 847–855. DOI: 10.1080/17576180.2025.2535950 View Source
